molecular formula C14H16ClNO B11862511 4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline

Cat. No.: B11862511
M. Wt: 249.73 g/mol
InChI Key: AJTKCDJINCVZJC-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline is a quinoline derivative with a unique structure that includes a chloro group, an isopropyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . Another method includes the use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-methoxy-2-methylquinoline
  • 4-Chloro-7-fluoroquinoline
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • 2-Chloro-7-methoxy-3-methylquinoline
  • 4-Chloro-8-methoxy-2-methylquinoline
  • 7-Chloro-4-hydroxy-2-methylquinoline

Uniqueness

4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline is unique due to the presence of the isopropyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

4-chloro-7-methoxy-2-methyl-3-propan-2-ylquinoline

InChI

InChI=1S/C14H16ClNO/c1-8(2)13-9(3)16-12-7-10(17-4)5-6-11(12)14(13)15/h5-8H,1-4H3

InChI Key

AJTKCDJINCVZJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CC(=CC2=N1)OC)Cl)C(C)C

Origin of Product

United States

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